![molecular formula C22H32ClN3O8 B10827003 (3R)-1-(4-chlorophenyl)-3-[[4-(2-methoxyethyl)piperazin-1-yl]methyl]pyrrolidin-2-one;(2R,3R)-2,3-dihydroxybutanedioic acid CAS No. 206862-48-8](/img/structure/B10827003.png)
(3R)-1-(4-chlorophenyl)-3-[[4-(2-methoxyethyl)piperazin-1-yl]methyl]pyrrolidin-2-one;(2R,3R)-2,3-dihydroxybutanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MS-377 involves several key steps:
Formation of the pyrrolidinone ring: This is typically achieved through a cyclization reaction involving a suitable precursor.
Introduction of the piperazine moiety: This step involves the reaction of the intermediate with 4-(2-methoxyethyl)piperazine under controlled conditions.
Industrial Production Methods
Industrial production of MS-377 would likely involve optimization of the above synthetic routes to ensure high yield and purity. This would include the use of high-performance liquid chromatography (HPLC) for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
MS-377 undergoes several types of chemical reactions:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an organic solvent.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of MS-377.
Scientific Research Applications
Chemistry: Used as a model compound to study sigma-1 receptor interactions.
Biology: Investigated for its effects on monoamine systems, particularly serotonin and dopamine.
Medicine: Explored as a potential antipsychotic agent with fewer side effects compared to traditional antipsychotics.
Industry: Potential applications in the development of new therapeutic agents targeting sigma-1 receptors.
Mechanism of Action
MS-377 exerts its effects primarily through antagonism of the sigma-1 receptor. This receptor is involved in modulating the release of neurotransmitters such as serotonin and dopamine. By selectively binding to the sigma-1 receptor, MS-377 can reduce the release of these neurotransmitters, thereby exerting its antipsychotic effects .
Comparison with Similar Compounds
Similar Compounds
E-5842: Another sigma-1 receptor antagonist with high affinity.
Haloperidol: A traditional antipsychotic that also interacts with sigma receptors but has a broader receptor profile.
Piperazine derivatives: Compounds with similar structural features and receptor affinities.
Uniqueness of MS-377
MS-377 is unique in its high selectivity for the sigma-1 receptor, which reduces the likelihood of side effects associated with dopamine and serotonin receptor antagonism. This makes it a promising candidate for the development of new antipsychotic therapies .
Properties
CAS No. |
206862-48-8 |
|---|---|
Molecular Formula |
C22H32ClN3O8 |
Molecular Weight |
502.0 g/mol |
IUPAC Name |
(3R)-1-(4-chlorophenyl)-3-[[4-(2-methoxyethyl)piperazin-1-yl]methyl]pyrrolidin-2-one;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C18H26ClN3O2.C4H6O6/c1-24-13-12-20-8-10-21(11-9-20)14-15-6-7-22(18(15)23)17-4-2-16(19)3-5-17;5-1(3(7)8)2(6)4(9)10/h2-5,15H,6-14H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t15-;1-,2-/m11/s1 |
InChI Key |
CZURVZMARWUXMH-KBYGAXRISA-N |
Isomeric SMILES |
COCCN1CCN(CC1)C[C@H]2CCN(C2=O)C3=CC=C(C=C3)Cl.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
COCCN1CCN(CC1)CC2CCN(C2=O)C3=CC=C(C=C3)Cl.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![dichloromanganese;(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene](/img/structure/B10826929.png)
![(2S,3R,4S,5S,6R)-2-[(2R,4R,5R,6R)-4,5-Dihydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10826930.png)
![tert-butyl N-[2-[7-[3-(4-cyanophenoxy)-2-hydroxypropyl]-9-oxa-3,7-diazabicyclo[3.3.1]nonan-3-yl]ethyl]carbamate](/img/structure/B10826938.png)
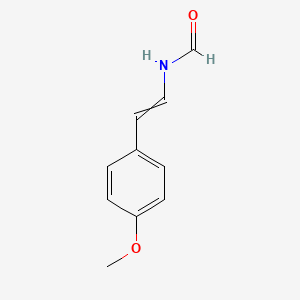
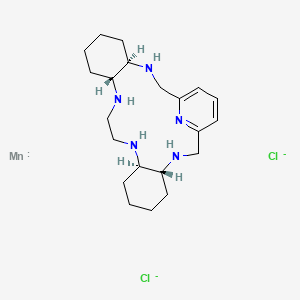
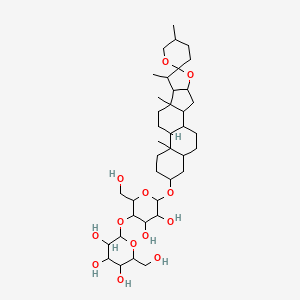
![N-(2,6-Diisopropylphenyl)-N'-[(1-phenylcyclopentyl)methyl]urea](/img/structure/B10826998.png)
![11,13-dimethyl-12-thia-3,4-diazatricyclo[8.3.0.02,6]trideca-1(13),2(6),4,10-tetraene](/img/structure/B10827001.png)
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1R,4S,6R,7S,8R,9S,13S,16R,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10827008.png)

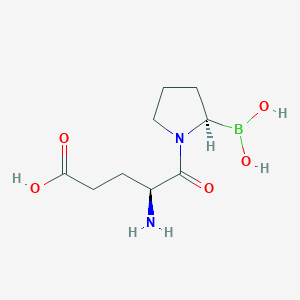
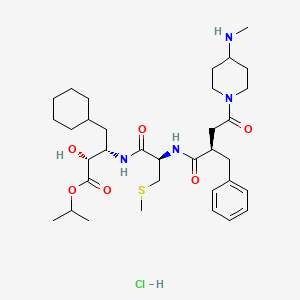
![(3R)-3-[(1S)-1-(3,4-dichlorophenyl)-3-[4-[2-[(S)-methylsulfinyl]phenyl]piperidin-1-yl]propyl]-2-ethyl-3H-isoindol-1-one](/img/structure/B10827019.png)
![2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[(6R,9S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10827020.png)
